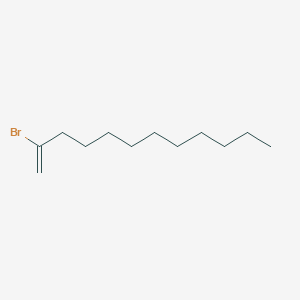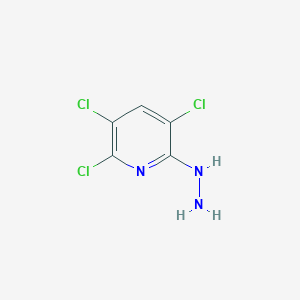
2,3,5-三氯-6-肼基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-6-hydrazinylpyridine is a chemical compound with the molecular formula C5H4Cl3N3 It is a derivative of pyridine, characterized by the presence of three chlorine atoms and a hydrazinyl group attached to the pyridine ring
科学研究应用
2,3,5-Trichloro-6-hydrazinylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-hydrazinylpyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of 2,3,5-trichloropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Trichloro-6-hydrazinylpyridine may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
2,3,5-Trichloro-6-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of trichloropyridine oxides.
Reduction: Formation of 2,3,5-trichloro-6-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2,3,5-Trichloro-6-hydrazinylpyridine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The hydrazinyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2,3,5-Trichloropyridine: Lacks the hydrazinyl group, making it less reactive in certain applications.
2,3,6-Trichloropyridine: Similar structure but different chlorine atom positions, affecting its reactivity and applications.
2,4,5-Trichloropyridine: Another isomer with different chlorine atom positions.
Uniqueness
2,3,5-Trichloro-6-hydrazinylpyridine is unique due to the presence of both chlorine atoms and a hydrazinyl group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
(3,5,6-trichloropyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDHBHJIGGAHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392374 |
Source


|
| Record name | 2,3,5-Trichloro-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55933-94-3 |
Source


|
| Record name | 2,3,5-Trichloro-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
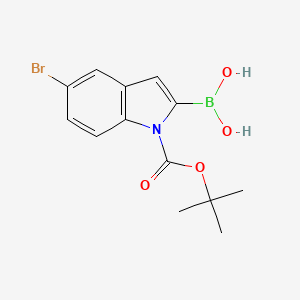
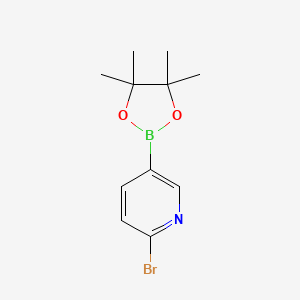







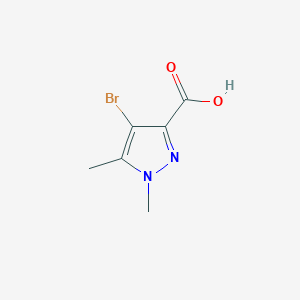
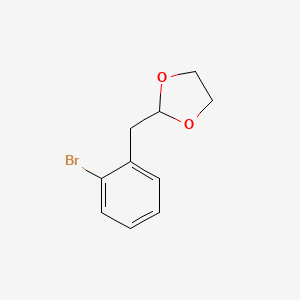
![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)
